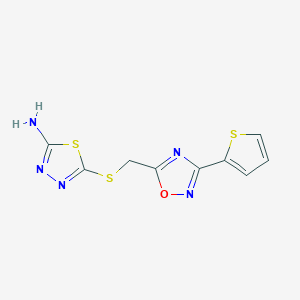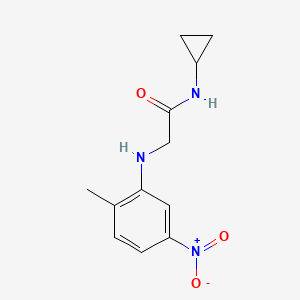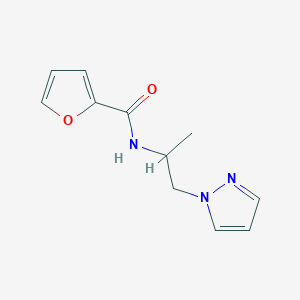
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that features multiple functional groups, including thiophene, oxadiazole, and thiadiazole rings. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazides with carbon disulfide under basic conditions. The final step often involves the coupling of the thiophene moiety with the oxadiazole and thiadiazole intermediates under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production while maintaining control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities. The presence of multiple heterocyclic rings contributes to its pharmacological potential .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene, oxadiazole, and thiadiazole derivatives, such as:
- 2-(Thiophen-2-yl)-1,3,4-oxadiazole
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole
- 3-(Thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
What sets 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .
Propriétés
Formule moléculaire |
C9H7N5OS3 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-12-13-9(18-8)17-4-6-11-7(14-15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,12) |
Clé InChI |
MEZOOMWDTHJKLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
